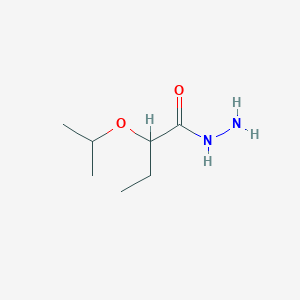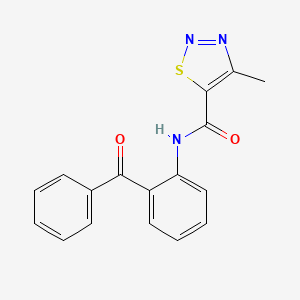
4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” is a chemical compound with the molecular formula C13H13NO3 . It is used in scientific research, particularly in proteomics .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” consists of a benzaldehyde group attached to an isoxazole ring via a methoxy group . The isoxazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
“4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde” has a molecular weight of 231.247 Da . Its exact physical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Activity
This compound has been used in the design and synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity . One such derivative, DDT26, has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It has been found to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Inhibitory Activities Against BRD4
The compound has been used in the synthesis of derivatives that exhibit robust inhibitory activity against BRD4 at sub-micromolar concentrations . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Potential Use in Rheumatoid and Inflammatory Diseases
The compound has been used in the synthesis of 3,4 and 4,5-disubstituted and 3,4,5-trisubstituted isoxazoles, which have been tested for their inhibitory potency against cytP450 . These compounds have been developed as potential agents for the treatment of rheumatoid and inflammatory diseases .
Study of Biomolecule:Ligand Complexes
The compound has been used in the study of biomolecule:ligand complexes . This involves the investigation of the interactions between biomolecules and ligands, which can provide valuable insights into the mechanisms of biological processes .
Free Energy Calculations
The compound has been used in free energy calculations . These calculations are crucial in the study of various physical and chemical processes, including phase transitions, chemical reactions, and protein folding .
Structure-Based Drug Design
The compound has been used in structure-based drug design . This involves the design of drugs based on the three-dimensional structure of the biological target .
Refinement of X-ray Crystal Complexes
The compound has been used in the refinement of X-ray crystal complexes . This involves the use of X-ray crystallography to determine the atomic and molecular structure of a crystal .
Development of Novel Therapeutic Agents
Given the wide range of applications and the promising results obtained from the studies mentioned above, this compound could be used as a starting point for the development of novel therapeutic agents . These agents could potentially offer new treatment options for various diseases, including cancer and inflammatory diseases .
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-11(7-15)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLHECCOGOQRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)
![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)
![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2640876.png)

